2-(2-Nitroethyl)-1,3-dioxolane
Overview
Description
2-(2-Nitroethyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a nitroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitroethyl)-1,3-dioxolane typically involves the reaction of 2-nitroethanol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the dioxolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Nitroethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives.
Substitution: Substituted dioxolane compounds with various functional groups.
Scientific Research Applications
2-(2-Nitroethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a stabilizer in energetic materials.
Mechanism of Action
The mechanism of action of 2-(2-Nitroethyl)-1,3-dioxolane involves its ability to undergo various chemical transformations. The nitro group is highly reactive and can participate in redox reactions, making the compound useful in synthetic chemistry. The dioxolane ring provides stability and can act as a protecting group in multi-step synthesis .
Comparison with Similar Compounds
2-Nitroethanol: Shares the nitroethyl group but lacks the dioxolane ring.
1,3-Dioxolane: Lacks the nitroethyl substitution but shares the dioxolane ring structure.
Uniqueness: 2-(2-Nitroethyl)-1,3-dioxolane is unique due to the combination of the nitroethyl group and the dioxolane ring. This combination imparts distinct chemical properties, making it a versatile compound in various applications .
Properties
IUPAC Name |
2-(2-nitroethyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c7-6(8)2-1-5-9-3-4-10-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXOSRQIZOOVTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447121 | |
Record name | 2-(2-nitroethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82891-99-4 | |
Record name | 2-(2-nitroethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(2-Nitroethyl)-1,3-dioxolane in organic synthesis?
A1: this compound serves as a valuable reagent for the 3-oxopropyl anion synthon. [, ] This synthon is a crucial building block in the synthesis of various natural products, including jasmonoids and prostaglandins. These compounds possess diverse biological activities and are important targets for pharmaceutical and agricultural applications.
Q2: How does this compound function as a reagent for the 3-oxopropyl anion synthon?
A2: While the provided abstracts don't delve into the detailed reaction mechanism, they highlight that this compound acts as a precursor to the 3-oxopropyl anion synthon. [, ] It is plausible that the nitro group within the molecule undergoes chemical transformations, potentially reduction followed by further modifications, to generate the desired 3-oxopropyl anion equivalent. This reactive intermediate can then participate in various reactions, enabling the construction of complex molecules.
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